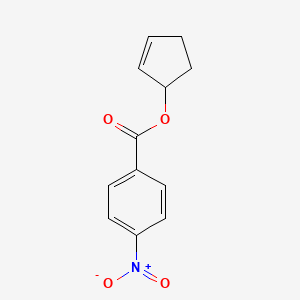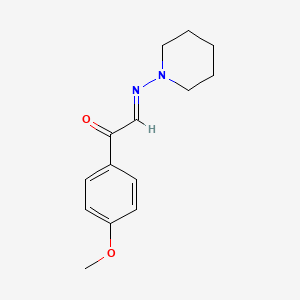
2-Bromo-3-(4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are substituted with a bromine atom and a 4-methoxyphenyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 3-(4-methoxyphenyl)propanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)propanol or 3-(4-methoxyphenyl)propanal.
Applications De Recherche Scientifique
2-Bromo-3-(4-methoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structural features enable it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: Similar in structure but with an additional bromine atom on the second carbon.
3-(4-Methoxyphenyl)propanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(4-Methoxyphenyl)propanoic acid: Similar but with the bromine atom on the second carbon instead of the third.
Uniqueness
2-Bromo-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both a bromine atom and a 4-methoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
18910-09-3 |
|---|---|
Formule moléculaire |
C10H11BrO3 |
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
2-bromo-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) |
Clé InChI |
ISAPLOPEWUATKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


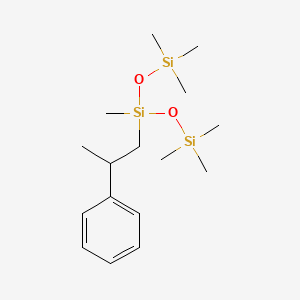
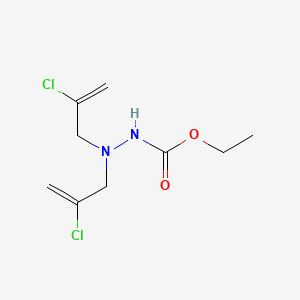
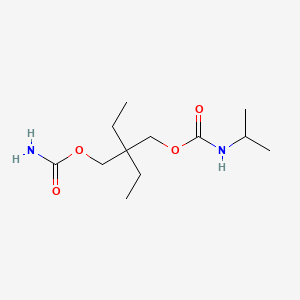
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
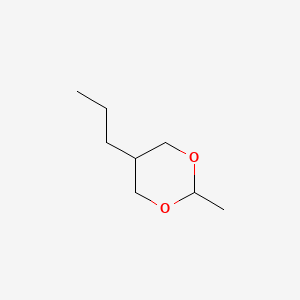
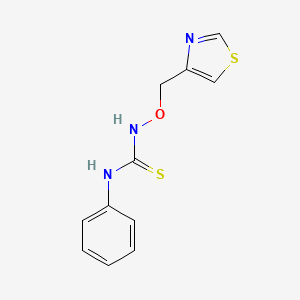
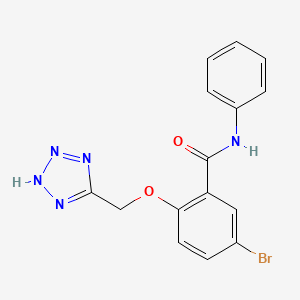

![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)
